

# OPC 14714 chemical structure and properties

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## Compound of Interest

Compound Name: OPC 14714

Cat. No.: B024228

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An In-Depth Technical Guide to OPC-14714: Chemical Structure, Properties, and Analytical Applications

## Introduction

OPC-14714 is a heterocyclic organic compound primarily recognized for its role as a key analytical reference standard.<sup>[1][2]</sup> Structurally related to the atypical antipsychotic drug aripiprazole, OPC-14714 serves as a critical tool for pharmaceutical quality control and bioanalytical method development.<sup>[1][3][4]</sup> This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. The information presented herein is intended for researchers, analytical scientists, and drug development professionals who require a detailed understanding of this compound for their work.

## Chemical Identity and Physicochemical Properties

OPC-14714, with the CAS number 203395-84-0, is chemically known as 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one.<sup>[2][4][5][6]</sup> Its structure features a quinolinone system linked to a bromophenylpiperazine moiety through a butoxy chain.<sup>[1]</sup> This structural similarity to aripiprazole, which contains a dichlorophenyl group, is a defining characteristic.<sup>[1]</sup>

The key physicochemical properties of OPC-14714 are summarized in the table below. These parameters are essential for its handling, storage, and application in analytical methods.

Property	Value	Source(s)
Molecular Formula	C <sub>23</sub> H <sub>28</sub> BrN <sub>3</sub> O <sub>2</sub>	[1][3][7][8]
Molecular Weight	458.39 g/mol	[1][3][7][8]
CAS Number	203395-84-0	[1][3][7][8]
Appearance	White to off-white solid	[1]
Melting Point	73-76°C	[1]
Boiling Point (Predicted)	626.7 ± 55.0°C	[1][4]
Density (Predicted)	1.32 g/cm <sup>3</sup>	[1][4]
Solubility	Slightly soluble in DMSO and methanol	[1]
pKa (Predicted)	14.42 ± 0.20	[1]

## Chemical Structure

Caption: 2D Chemical Structure of OPC-14714.

## Biological Activity and Mechanism of Action

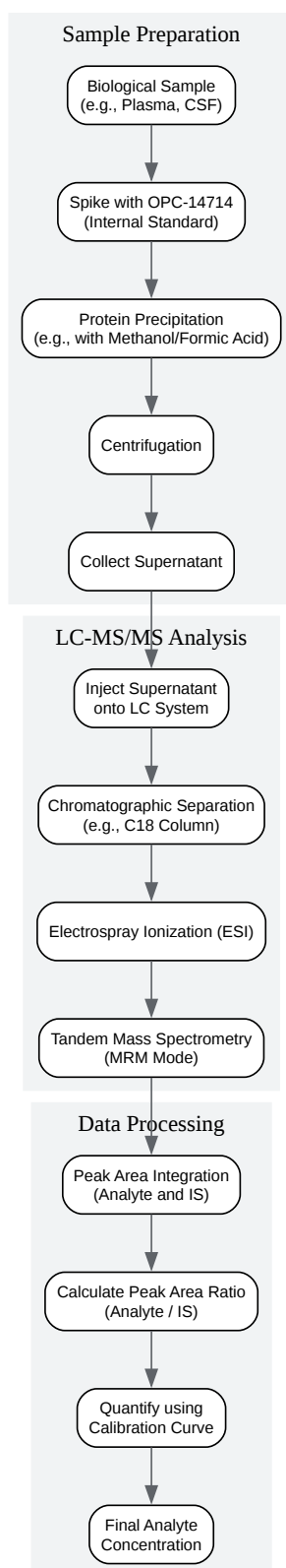
Currently, there is limited publicly available information regarding the specific biological activity or mechanism of action of OPC-14714. Its primary documented use is as an analytical reference material and an internal standard in pharmacokinetic studies.[1] Given its structural similarity to aripiprazole, a dopamine D2 and serotonin 5-HT1A receptor partial agonist and 5-HT2A receptor antagonist, it is plausible that OPC-14714 may interact with these or other receptors. However, without experimental data, its pharmacological profile remains uncharacterized. It is often designated as an "aripiprazole impurity," suggesting it may be a byproduct of the aripiprazole synthesis process.[3][4] For research purposes, it should be treated as a compound with unknown biological effects until proven otherwise.

## Application in Analytical Chemistry

The principal application of OPC-14714 is as an internal standard in the quantification of structurally similar analytes, such as the metabolites of delamanid (e.g., DM-6705), using LC-

MS/MS.<sup>[1]</sup> An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. It helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

## Workflow for Use as an Internal Standard in LC-MS/MS



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Caption: LC-MS/MS workflow using OPC-14714 as an internal standard.

## Detailed Experimental Protocol: Quantification of an Analyte using OPC-14714 as an Internal Standard

This protocol is a generalized example based on the use of OPC-14714 in published methods. [\[1\]](#)

### 1. Preparation of Stock and Working Solutions:

- Prepare a primary stock solution of OPC-14714 in methanol at a concentration of 1 mg/mL.
- From the stock solution, prepare a working internal standard solution at a concentration of 100 ng/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).
- Prepare stock and working solutions of the analyte of interest in a similar manner.

### 2. Preparation of Calibration Standards and Quality Controls (QCs):

- Spike a blank biological matrix (e.g., drug-free plasma) with the analyte working solutions to create a series of calibration standards at different concentrations.
- Prepare QC samples at low, medium, and high concentrations in the same manner.

### 3. Sample Preparation:

- To 100  $\mu$ L of the sample (calibrator, QC, or unknown), add 10  $\mu$ L of the OPC-14714 working internal standard solution.
- Vortex briefly to mix.
- Add 300  $\mu$ L of a protein precipitation solvent (e.g., acetonitrile or methanol containing 1% formic acid).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Analysis:

- Liquid Chromatography:
  - Use a suitable C18 analytical column.
  - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
  - The gradient should be optimized to achieve good separation of the analyte and internal standard from matrix components.
- Mass Spectrometry:
  - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Use Multiple Reaction Monitoring (MRM) for detection.
  - Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and OPC-14714.

#### 5. Data Analysis:

- Integrate the chromatographic peak areas for both the analyte and OPC-14714.
- Calculate the peak area ratio (analyte peak area / OPC-14714 peak area).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Conclusion

OPC-14714 is a well-characterized compound with a defined chemical structure and known physicochemical properties. While information on its biological activity is scarce, its value as an analytical tool is firmly established. Its structural relationship to aripiprazole makes it particularly useful as a reference standard for impurity profiling and as an internal standard for the bioanalysis of related compounds. The detailed protocol provided in this guide offers a practical framework for its application in a research setting, ensuring accurate and reliable quantification

in complex biological matrices. Further research into the pharmacological properties of OPC-14714 may reveal additional applications for this compound.

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